Nlrp3-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

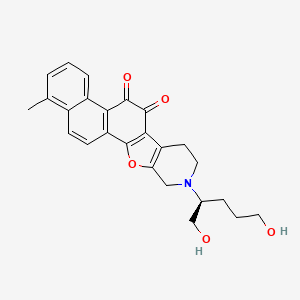

C25H25NO5 |

|---|---|

Poids moléculaire |

419.5 g/mol |

Nom IUPAC |

6-[(2S)-1,5-dihydroxypentan-2-yl]-18-methyl-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione |

InChI |

InChI=1S/C25H25NO5/c1-14-4-2-6-17-16(14)7-8-19-21(17)23(29)24(30)22-18-9-10-26(12-20(18)31-25(19)22)15(13-28)5-3-11-27/h2,4,6-8,15,27-28H,3,5,9-13H2,1H3/t15-/m0/s1 |

Clé InChI |

IZYGWVLDEVWNOE-HNNXBMFYSA-N |

SMILES isomérique |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)[C@@H](CCCO)CO |

SMILES canonique |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)C(CCCO)CO |

Origine du produit |

United States |

Foundational & Exploratory

Nlrp3-IN-16: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization, serving as a comprehensive resource for researchers in inflammation and drug discovery.

Core Properties and Inhibitory Activity of this compound

This compound is a small molecule inhibitor designed to target the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.

| Identifier | Value | Citation |

| CAS Number | 2906872-59-9 | [1][2][3] |

| Molecular Formula | C25H25NO5 | [1][3] |

| Molecular Weight | 419.47 g/mol | [1][3] |

| Pharmacological Property | Value | Assay Details | Citation |

| IC50 for IL-1β release | 0.065 µM | ELISA assay in mouse peritoneal macrophages. | [2] |

Mechanism of Action: Inhibition of ASC Oligomerization

The NLRP3 inflammasome is a multi-protein complex comprising the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][5][6] Its activation is a two-step process: a priming signal (Signal 1), often initiated by Toll-like receptor agonists like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2), such as ATP or nigericin, which triggers the assembly of the inflammasome complex.[2][7]

Upon activation, NLRP3 oligomerizes and recruits ASC, which then forms large prion-like filaments known as ASC specks.[4][6][8] This ASC oligomerization is a critical step for the recruitment and subsequent auto-activation of pro-caspase-1.[9][10] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis through the cleavage of gasdermin D.[6][11]

This compound exerts its inhibitory effect by directly interfering with the formation of the NLRP3 inflammasome complex through the inhibition of ASC oligomerization.[2] By preventing this crucial step, this compound effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β.[2]

Signaling Pathway and Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells and the assessment of inhibition by this compound.[3][12][13]

a. Cell Culture and Priming:

-

Culture BMDMs or PMA-differentiated THP-1 cells in 96-well plates.[12]

-

Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[3][12]

b. Inhibitor Treatment and NLRP3 Activation:

-

Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

-

Induce NLRP3 activation by adding a Signal 2 agonist, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5 µM), for 1-2 hours.[3][12]

c. Measurement of IL-1β Release:

-

Collect the cell culture supernatants.

-

Quantify the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

d. Assessment of Cell Lysis (Pyroptosis):

-

Measure the release of lactate dehydrogenase (LDH) from the cells into the supernatant using a commercial LDH cytotoxicity assay kit.[12]

ASC Oligomerization Assay

This Western blot-based assay directly visualizes the inhibition of ASC speck formation.[1][9]

a. Cell Lysis and Pellet Isolation:

-

Following inflammasome activation and inhibitor treatment as described above, lyse the cells in a hypotonic buffer.[9]

-

Centrifuge the lysates to pellet the ASC oligomers.[1]

b. Cross-linking and Western Blot:

-

Resuspend the pellet and cross-link the ASC oligomers using disuccinimidyl suberate (DSS).[1][14]

-

Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for ASC, followed by a secondary HRP-conjugated antibody.

-

Visualize the ASC monomers and cross-linked oligomers by chemiluminescence. A reduction in the high molecular weight oligomeric bands in the presence of this compound indicates inhibitory activity.

Western Blot for Cleaved Caspase-1 and IL-1β

This protocol assesses the processing of pro-caspase-1 and pro-IL-1β.[11][15][16]

a. Sample Preparation:

-

After treatment, collect both the cell culture supernatant and the cell lysates.

-

Precipitate the proteins from the supernatant using methods such as TCA precipitation.[17]

b. Western Blot Analysis:

-

Separate the proteins from both supernatant and lysate samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit).

-

Use an antibody against a housekeeping protein (e.g., β-actin) for the lysate samples as a loading control.

-

Visualize the bands using chemiluminescence.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

In Vivo Model of LPS-Induced Septic Shock

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of systemic inflammation.[18][19]

a. Animal Model:

-

Use an appropriate mouse strain (e.g., C57BL/6).

-

Induce septic shock by intraperitoneal (i.p.) injection of a high dose of LPS.[18]

b. This compound Administration:

-

Administer this compound (e.g., via i.p. injection) at a predetermined time point before or after the LPS challenge.

c. Assessment of Efficacy:

-

Monitor the survival and health status of the mice over a set period.

-

At specific time points, collect blood and peritoneal lavage fluid.

-

Measure the levels of IL-1β and other inflammatory cytokines in the serum and peritoneal fluid by ELISA.

This technical guide provides a solid foundation for researchers working with this compound. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of NLRP3 inflammasome inhibition.

References

- 1. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A detailed molecular network map and model of the NLRP3 inflammasome [frontiersin.org]

- 8. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 11. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. ASC oligomerization assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Nitric oxide suppresses NLRP3 inflammasome activation and protects against LPS-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atsjournals.org [atsjournals.org]

The Discovery and Development of NLRP3-IN-16: A Potent and Selective Inflammasome Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its aberrant activation is implicated in conditions from autoinflammatory syndromes to neurodegenerative and metabolic disorders. This has spurred significant interest in the discovery of small molecule inhibitors that can selectively target and modulate its activity. This technical guide details the discovery and development of NLRP3-IN-16, a novel and potent 2-aminopyrimidine derivative that has demonstrated significant promise as a selective inhibitor of the NLRP3 inflammasome. This document provides an in-depth overview of its mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The nucleotide-binding oligomerization domain-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the host's response to pathogens and endogenous danger signals.[1] Its activation is a two-step process involving a priming signal, typically from microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second activation signal, triggered by a diverse array of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the autocatalysis of pro-caspase-1 to its active form.[2][3] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell, driving a potent inflammatory response.[4]

Given the central role of the NLRP3 inflammasome in numerous inflammatory pathologies, the development of selective inhibitors has become a major focus of therapeutic research. This compound has emerged from these efforts as a potent and selective inhibitor, offering a valuable tool for further investigation and potential therapeutic development.

Discovery of this compound: A 2-Aminopyrimidine Derivative

The discovery of this compound originated from a focused effort to identify novel chemical scaffolds with the ability to potently and selectively inhibit the NLRP3 inflammasome. The foundational work, as described in the research by Li J. and colleagues, centered on the exploration of 2-aminopyrimidine derivatives. This class of compounds was investigated for its potential to interact with key components of the inflammasome machinery. Through systematic screening and medicinal chemistry optimization, this compound was identified as a lead candidate with superior potency and selectivity.

Mechanism of Action

This compound exerts its inhibitory effect by targeting a critical step in the inflammasome activation cascade: the oligomerization of the adaptor protein ASC.[5] By preventing the formation of the ASC speck, a high-molecular-weight complex that serves as a platform for pro-caspase-1 recruitment and activation, this compound effectively halts the downstream signaling cascade.[5] This targeted mechanism prevents the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18, thereby dampening the inflammatory response.

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Stimulus | Readout | IC50 (μM) |

| IL-1β Release | Mouse Peritoneal Macrophages | LPS + Nigericin | ELISA | 0.065 |

| ASC Oligomerization | - | - | Western Blot | Inhibition Observed |

| Caspase-1 Activation | Mouse Peritoneal Macrophages | LPS + Nigericin | Western Blot | Inhibition of p20 subunit |

Table 2: Pharmacokinetic Properties of a related 2-aminopyrimidine derivative (for reference)

| Parameter | Value |

| Administration Route | Intraperitoneal (i.p.) |

| Dose | 50 mg/kg |

| Effect | Decreased serum IL-1β in a septic mouse model |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Inhibition of IL-1β Release

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IL-1β secretion from activated macrophages.

Protocol:

-

Cell Culture: Mouse peritoneal macrophages are harvested and plated in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere.

-

Priming: Cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for 30 minutes.

-

Activation: The NLRP3 inflammasome is activated by adding 5 µM nigericin to each well and incubating for 1 hour.

-

Supernatant Collection: The cell culture supernatants are collected.

-

ELISA: The concentration of mature IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

ASC Oligomerization Assay

Objective: To qualitatively assess the effect of this compound on the formation of the ASC speck.

Protocol:

-

Cell Culture and Treatment: Mouse peritoneal macrophages are cultured and treated with LPS and this compound as described in the IL-1β release assay.

-

Cell Lysis: After activation with nigericin, cells are washed with ice-cold PBS and lysed in a buffer containing a mild detergent (e.g., Triton X-100) and protease inhibitors.

-

Centrifugation: The cell lysates are centrifuged at a low speed to pellet the insoluble ASC specks.

-

Cross-linking: The pellet is resuspended and treated with a cross-linking agent, such as disuccinimidyl suberate (DSS), to stabilize the ASC oligomers.

-

Western Blotting: The cross-linked samples are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for ASC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands corresponding to ASC monomers and oligomers are visualized using a chemiluminescence detection system. A reduction in the high-molecular-weight oligomeric bands in the presence of this compound indicates inhibition of ASC oligomerization.[6][7][8][9][10]

The logical workflow for this experimental protocol is depicted below.

In Vivo Sepsis Model

Objective: To evaluate the anti-inflammatory efficacy of a 2-aminopyrimidine derivative related to this compound in a mouse model of sepsis.

Protocol:

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Induction of Sepsis: Sepsis is induced by intraperitoneal (i.p.) injection of a lethal dose of LPS.[11][12][13][14][15]

-

Inhibitor Administration: A 2-aminopyrimidine derivative is administered via i.p. injection at a dose of 50 mg/kg, typically at a specified time point relative to the LPS challenge (e.g., 30 minutes prior). A control group receives a vehicle injection.

-

Sample Collection: At a predetermined time point after LPS administration (e.g., 2 hours), blood is collected from the mice via cardiac puncture.

-

Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.

-

IL-1β Measurement: The concentration of IL-1β in the serum is quantified using an ELISA kit, as described in the in vitro protocol.

-

Data Analysis: The levels of serum IL-1β in the inhibitor-treated group are compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective inhibitors for the NLRP3 inflammasome. Its potent in vitro activity, coupled with a well-defined mechanism of action targeting ASC oligomerization, underscores its potential as a valuable research tool and a promising starting point for the development of novel therapeutics for a host of inflammatory diseases.

Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to evaluate its efficacy in a broader range of preclinical disease models. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of NLRP3 inhibition into clinical reality.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASC oligomerization assay [bio-protocol.org]

- 8. ASC oligomerization assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 11. Interleukin-1β Protection Against Experimental Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interleukin-1β Protection Against Experimental Sepsis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interleukin-1β induces in vivo tolerance to lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro and In Vivo Model for Sepsis Through Non-canonical NLRP3 Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

Investigating Nlrp3-IN-16 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome, and its role in the innate immune system. This document details the mechanism of action of this compound, comprehensive experimental protocols for its characterization, and quantitative data regarding its efficacy.

Introduction to the NLRP3 Inflammasome and Innate Immunity

The innate immune system is the body's first line of defense against pathogens and endogenous danger signals. A key component of this system is the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex that plays a crucial role in initiating inflammatory responses.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled. This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[2]

This compound has emerged as a potent and selective small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for researchers studying inflammatory pathways and for the development of novel therapeutics.

This compound: Mechanism of Action

This compound exerts its inhibitory effect on the NLRP3 inflammasome through a targeted mechanism. The primary mode of action is the inhibition of the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the inflammasome complex.[3] By preventing ASC oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of mature IL-1β.[3]

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for this compound.

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays. The following table summarizes the key efficacy data.

| Compound | Assay | Cell Type | IC50 (μM) | Reference |

| This compound | IL-1β Release | Mouse Peritoneal Macrophages | 0.065 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Inhibition of IL-1β Release

This protocol details the procedure to determine the IC50 value of this compound by measuring the inhibition of IL-1β release from activated macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or mouse peritoneal macrophages (PMs)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

ELISA kit for mouse IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed BMDMs or PMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for 1 hour.

-

NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as Nigericin (5 µM) or ATP (5 mM), for 1 hour.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Caption: Workflow for the in vitro IL-1β release inhibition assay.

ASC Oligomerization Assay

This protocol describes how to assess the effect of this compound on ASC oligomerization, a key indicator of inflammasome assembly.

Materials:

-

BMDMs or THP-1 cells

-

LPS

-

Nigericin or ATP

-

This compound

-

DSS (disuccinimidyl suberate) crosslinker

-

Lysis buffer

-

SDS-PAGE and Western blot reagents

-

Anti-ASC antibody

Procedure:

-

Cell Treatment: Seed and treat cells with LPS and this compound as described in the IL-1β release assay (steps 1-3).

-

NLRP3 Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.

-

Crosslinking: Wash the cells with PBS and add DSS to crosslink protein complexes.

-

Cell Lysis: Lyse the cells and collect the insoluble protein fraction by centrifugation.

-

Western Blotting: Resuspend the pellet in sample buffer, run the samples on an SDS-PAGE gel, and transfer to a membrane.

-

Immunodetection: Probe the membrane with an anti-ASC antibody to detect ASC monomers and oligomers.

-

Analysis: Compare the levels of ASC oligomers in this compound-treated cells to control cells.

Caption: Workflow for the ASC oligomerization assay.

In Vivo LPS-Induced Sepsis Model

This protocol outlines an in vivo model to evaluate the anti-inflammatory efficacy of this compound in a mouse model of sepsis.

Materials:

-

C57BL/6 mice

-

LPS (from E. coli)

-

This compound

-

Saline solution

-

ELISA kits for mouse IL-1β and other relevant cytokines

Procedure:

-

Animal Groups: Randomly assign mice to control, LPS, and LPS + this compound treatment groups.

-

Inhibitor Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the respective groups 1 hour before LPS challenge.[3]

-

Sepsis Induction: Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of LPS.

-

Monitoring: Monitor the survival and clinical signs of the mice for a defined period (e.g., 24-48 hours).

-

Sample Collection: At a specific time point post-LPS injection, collect blood and peritoneal lavage fluid.

-

Cytokine Analysis: Measure the levels of IL-1β and other inflammatory cytokines in the serum and peritoneal fluid using ELISA.

-

Histopathology: Collect organs (e.g., lungs, liver) for histological analysis to assess tissue damage and inflammation.

Caption: Workflow for the in vivo LPS-induced sepsis model.

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in innate immunity and inflammatory diseases. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to effectively characterize the activity of this compound and other potential NLRP3 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [snv63.ru]

- 3. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Assay for the Evaluation of NLRP3 Inflammasome Inhibitors Using Nlrp3-IN-16

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 assembles with the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[1] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][3][4] It also cleaves Gasdermin D (GSDMD) to induce a form of inflammatory cell death known as pyroptosis.[1][2] While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a variety of chronic inflammatory and autoimmune diseases.[5] Consequently, small molecule inhibitors of the NLRP3 inflammasome, such as Nlrp3-IN-16, are valuable tools for research and potential therapeutics.

This document provides a detailed protocol for an in vitro assay to determine the potency and efficacy of NLRP3 inhibitors, using this compound as an example compound. The assay utilizes a well-established two-step activation model in macrophages.[1][4]

NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS).[1] This leads to the activation of the NF-κB transcription factor, which upregulates the expression of NLRP3 and pro-IL-1β.[1][2][4] The second signal, provided by various stimuli such as the bacterial toxin nigericin or extracellular ATP, triggers a critical intracellular event like potassium (K+) efflux.[4] This leads to the oligomerization of NLRP3, recruitment of the ASC adaptor protein, and subsequent activation of caspase-1, culminating in cytokine maturation and pyroptosis.[1][2]

Experimental Design and Workflow

The experimental workflow involves priming cells, pre-incubating them with the inhibitor, activating the inflammasome, and finally collecting supernatant and cell lysates for downstream analysis of key readouts like IL-1β secretion, caspase-1 activity, and cell death (pyroptosis).

Protocols

Materials and Reagents

-

Cell Line: Mouse Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages).

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF for BMDM differentiation.

-

Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., 500 ng/mL).

-

Activating Agent: Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).

-

NLRP3 Inhibitor: this compound (or a known control like MCC950).

-

Assay Kits:

-

Mouse or Human IL-1β ELISA Kit.

-

Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric).

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.

-

Protocol for NLRP3 Inflammasome Inhibition Assay

-

Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well tissue culture plate at a density of 2.5 x 10⁵ to 5 x 10⁵ cells/well. Allow cells to adhere overnight.

-

Priming: Replace the medium with fresh medium containing the priming agent (e.g., 500 ng/mL LPS). Incubate for 3-4 hours at 37°C.

-

Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., from 10 µM down to 1 nM) in culture medium. After the priming step, gently remove the LPS-containing medium and add the medium containing the inhibitor or vehicle control (DMSO). Incubate for 1 hour at 37°C.

-

Activation: Add the activating agent (e.g., 10 µM Nigericin) to all wells except the negative control wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.[1]

-

Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β ELISA and LDH assays. The remaining cells can be lysed for the Caspase-1 activity assay.

Protocol for IL-1β Measurement (ELISA)

Measure the concentration of IL-1β in the collected supernatants according to the manufacturer's protocol for the specific ELISA kit being used.

Protocol for Caspase-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits that use the substrate YVAD-AFC.

-

Cell Lysis: Lyse the cells from the assay plate by adding 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

-

Prepare Reaction: In a new black 96-well plate, add 50 µL of cell lysate per well.

-

Add Reaction Buffer: Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.

-

Add Substrate: Add 5 µL of YVAD-AFC substrate (final concentration ~200 µM).

-

Incubate: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.

-

Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Protocol for Cytotoxicity (LDH Assay)

Measure the amount of LDH released into the supernatant as an indicator of pyroptosis, following the manufacturer's instructions for the chosen LDH assay kit.

Data Presentation and Expected Results

The inhibitory effect of this compound is determined by measuring the reduction in IL-1β release, caspase-1 activity, and LDH release compared to the vehicle-treated control. The data can be used to calculate the half-maximal inhibitory concentration (IC₅₀).

| Compound | Target Readout | Cell Type | IC₅₀ Value | Reference |

| This compound | IL-1β Release | (Not Specified) | 0.065 µM (65 nM) | [1] |

| MCC950 | IL-1β Release | Mouse BMDMs | ~7.5 nM | |

| MCC950 | IL-1β Release | Human Monocytes | ~8.1 nM | |

| CY-09 | IL-1β Release | Mouse BMDMs | 6 µM | |

| Oridonin | IL-1β Release | (Not Specified) | 0.75 µM |

Table 1: Summary of reported IC₅₀ values for various NLRP3 inhibitors. Data for this compound is highlighted. BMDMs: Bone Marrow-Derived Macrophages.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Nlrp3-IN-16: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome, in cell culture applications. The following information is intended to guide researchers in utilizing this compound for investigating the role of the NLRP3 inflammasome in various biological processes and disease models.

Product Information

| Property | Value | Reference |

| Molecular Weight | 419.47 g/mol | [1] |

| CAS Number | 2906872-59-9 | [1][2] |

| Mechanism of Action | Potent and selective inhibitor of the NLRP3 inflammasome. It inhibits the release of IL-1β and the oligomerization of the adaptor protein ASC. | [2] |

| IC50 | 0.065 µM for IL-1β release | [2] |

Solubility

Proper solubilization of this compound is critical for accurate and reproducible experimental results. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in cell culture media.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |

| Ethanol | Information not available | |

| Water | Information not available |

Preparation of Stock and Working Solutions

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, high-quality, serum-free cell culture medium

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Preparation of a 10 mM Stock Solution in DMSO

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.41947 mg of the compound (Molecular Weight = 419.47 g/mol ).

-

Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 100 µL of DMSO.

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in sterile, serum-free cell culture medium to the desired final working concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound.

-

Final DMSO Concentration: Be mindful of the final concentration of DMSO in your cell culture, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.1% (v/v). For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.

-

Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Experimental Protocols

The following are general protocols for using this compound in cell culture to inhibit NLRP3 inflammasome activation. Specific parameters such as cell type, seeding density, and treatment times should be optimized for your particular experimental system.

Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.

Materials:

-

BMDMs or THP-1 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS)

-

NLRP3 activator (e.g., ATP or Nigericin)

-

This compound working solutions

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., ELISA kit for IL-1β, reagents for Western blotting or cytotoxicity assays)

Experimental Workflow:

Caption: Experimental workflow for inhibiting NLRP3 inflammasome activation.

Protocol:

-

Cell Seeding: Seed macrophages (e.g., BMDMs at 1 x 10^6 cells/mL or PMA-differentiated THP-1 cells) into a multi-well plate and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Pre-treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-2 hours) to the wells.

-

Sample Collection: Following activation, collect the cell culture supernatants to measure secreted IL-1β. Cell lysates can also be prepared to analyze intracellular proteins.

-

Downstream Analysis:

-

ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.

-

Western Blot: Analyze the cleavage of Caspase-1 (from pro-Caspase-1 to the active p20 subunit) in cell lysates or supernatants by Western blotting.

-

ASC Speck Visualization: For more advanced analysis, ASC oligomerization can be visualized by immunofluorescence microscopy.

-

Signaling Pathway

This compound exerts its inhibitory effect on the NLRP3 inflammasome signaling pathway. The following diagram illustrates the canonical activation of the NLRP3 inflammasome and the proposed point of inhibition by this compound.

Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.

Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and optimize conditions for their specific experimental setup. Always handle chemical reagents with appropriate safety precautions.

References

Nlrp3-IN-16 animal model dosing and administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLRP3-IN-16 is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] As a key component of the innate immune system, the NLRP3 inflammasome's aberrant activation is implicated in a wide range of inflammatory diseases. This compound, identified as compound 12d in the work by Li et al., inhibits the release of the pro-inflammatory cytokine IL-1β with an IC₅₀ of 0.065 μM in in vitro assays.[1] These application notes provide available data on this compound and detailed protocols for its use in animal models, leveraging data from closely related compounds where direct in vivo data for this compound is not yet published.

Data Presentation

Quantitative data for this compound and the structurally related, co-developed compound 12a are summarized below.

Table 1: In Vitro Potency of this compound (Compound 12d)

| Compound | Target | Assay | IC₅₀ (μM) | Cell Type | Reference |

| This compound (12d) | NLRP3 Inflammasome | IL-1β Release | 0.065 | Mouse Peritoneal Macrophages | [1] |

Table 2: In Vivo Data for the Related Compound 12a (NLRP3-IN-15)

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| LPS-induced Sepsis (Mouse) | Intraperitoneal (i.p.) | 50 mg/kg | Decreased serum IL-1β, relieved thickening of the alveolar wall | [1] |

Table 3: Pharmacokinetic Profile of the Related Compound 12a (NLRP3-IN-15) in Mice

| Administration Route | Dose (mg/kg) | T½ (h) | Tₘₐₓ (h) | Bioavailability (F%) | Reference |

| Oral (p.o.) | 20 | 2.725 | 0.222 | 5.0 | [1] |

| Intravenous (i.v.) | 5 | 2.772 | 0.083 | N/A | [1] |

Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that activates inflammatory processes. Its activation is a critical step in the innate immune response and is typically described as a two-step process: priming and activation.

Caption: Canonical activation pathway of the NLRP3 inflammasome and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Administration

Note: this compound is a derivative of Tanshinone I and is expected to have low aqueous solubility. This protocol describes a common vehicle for administering hydrophobic compounds to mice. Researchers should first test the solubility of this compound in the chosen vehicle.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

PEG400 (Polyethylene glycol 400), sterile

-

Tween 80, sterile

-

0.9% Sodium Chloride (Saline), sterile

Procedure:

-

Prepare the vehicle solution by mixing the components in the following ratio (v/v):

-

10% DMSO

-

40% PEG400

-

5% Tween 80

-

45% Sterile Saline

-

-

To prepare a 5 mg/mL stock solution of this compound, weigh the required amount of the compound.

-

First, dissolve the this compound powder completely in the DMSO component of the vehicle. Vortex or sonicate briefly if necessary.

-

Add the PEG400 and Tween 80 to the DMSO/compound mixture and mix thoroughly.

-

Finally, add the sterile saline dropwise while vortexing to prevent precipitation.

-

The final solution should be clear. If precipitation occurs, adjust the vehicle composition or the final concentration of the compound.

-

Prepare the formulation fresh on the day of the experiment.

Protocol 2: LPS-Induced Sepsis Mouse Model and Administration of this compound

This protocol is based on the in vivo study of the closely related compound 12a and general protocols for LPS-induced sepsis.

Animals:

-

Male C57BL/6 mice, 8-12 weeks old, weighing 20-25g.

Materials:

-

This compound, formulated as described in Protocol 1.

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5).

-

Sterile, pyrogen-free 0.9% saline.

-

1 mL syringes with 27-30G needles.

Experimental Workflow Diagram:

Caption: Experimental workflow for evaluating this compound efficacy in a mouse model of LPS-induced sepsis.

Procedure:

-

Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

-

Grouping: Randomly assign mice to experimental groups (n=8-12 per group), for example:

-

Group 1: Saline Control (receives vehicle and saline)

-

Group 2: LPS + Vehicle (receives vehicle and LPS)

-

Group 3: LPS + this compound (receives this compound and LPS)

-

-

Inhibitor Administration: Administer the formulated this compound via intraperitoneal (i.p.) injection. A starting dose of 50 mg/kg can be used based on the data for compound 12a. The control groups should receive an equivalent volume of the vehicle.

-

LPS Challenge: One hour after the inhibitor or vehicle administration, induce sepsis by i.p. injection of LPS. A dose of 10-20 mg/kg is often used to induce a robust inflammatory response. Dissolve LPS in sterile saline.

-

Monitoring and Sample Collection: Monitor the animals for clinical signs of sepsis (e.g., lethargy, piloerection, huddled posture). At a predetermined endpoint (e.g., 4, 6, or 24 hours post-LPS), collect samples.

-

Blood: Collect blood via cardiac puncture for serum isolation. Analyze for IL-1β and other cytokines by ELISA.

-

Tissues: Perfuse animals with saline and collect tissues like the lung, liver, and spleen for histological analysis or homogenization to measure tissue cytokine levels.

-

-

Data Analysis: Analyze cytokine levels and perform statistical analysis to determine the effect of this compound treatment compared to the LPS + Vehicle group. Evaluate tissue histology for signs of inflammation and injury.

Disclaimer

This document is intended for research use only. The provided protocols are suggestions and should be optimized by the end-user. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions should be taken when handling chemical reagents and performing animal procedures.

References

Application Notes and Protocols for Studying Neuroinflammatory Disorders with NLRP3-IN-16

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NLRP3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome, in the study of neuroinflammatory disorders. This document includes an overview of the NLRP3 signaling pathway, quantitative data for this compound and other relevant inhibitors, and detailed experimental protocols for in vitro and in vivo applications.

Introduction to NLRP3 Inflammasome in Neuroinflammation

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system.[1] In the central nervous system (CNS), its activation in glial cells like microglia and astrocytes is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][3] The NLRP3 inflammasome responds to a variety of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), which are often associated with cellular stress, injury, and protein aggregation characteristic of neurodegenerative conditions.[1]

Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18.[4] These cytokines are potent mediators of inflammation and can contribute to a cycle of chronic neuroinflammation and neuronal damage.[5] Additionally, activated caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4] Given its central role in driving neuroinflammation, the NLRP3 inflammasome has emerged as a promising therapeutic target for neurodegenerative disorders.[6][7]

This compound: A Potent and Selective Inhibitor

This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[8][9] Its mechanism of action involves the inhibition of ASC oligomerization, a critical step in the assembly and activation of the inflammasome complex.[9] By preventing this, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.[9]

Data Presentation: Quantitative Inhibitor Data

The following table summarizes the quantitative data for this compound and other commonly used NLRP3 inhibitors for comparative purposes.

| Inhibitor | Target | IC50 Value | Cell Type / Assay Condition | Reference |

| This compound | NLRP3 Inflammasome | 0.065 µM (for IL-1β release) | Mouse Peritoneal Macrophages (ELISA) | [8][9] |

| MCC950 | NLRP3 Inflammasome | 7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | [4][10] |

| MCC950 | NLRP3 Inflammasome | 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | [10] |

| CY-09 | NLRP3 ATPase Activity | 6 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | [4] |

| Oridonin | NLRP3 (covalent) | 0.75 µM | Not specified | [10] |

| Tranilast | NLRP3 Oligomerization | 10-15 µM | Not specified | [4] |

Signaling Pathway and Experimental Workflow Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Screening NLRP3 Inhibitors

Caption: General experimental workflow for evaluating NLRP3 inhibitors in neuroinflammation models.

Experimental Protocols

In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Primary Mouse Microglia

This protocol is adapted from established methods for studying NLRP3 inhibitors and should be optimized for this compound.

1. Materials:

-

Primary mouse microglia (isolated from postnatal day 0-3 mouse pups)

-

DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL GM-CSF

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP) or Nigericin

-

This compound (stock solution in DMSO)

-

Opti-MEM I Reduced Serum Medium

-

Reagents for ELISA (for IL-1β), LDH assay, and Western blotting (antibodies against Caspase-1 p20, IL-1β p17, and a loading control like β-actin)

2. Procedure:

-

Cell Seeding: Plate primary microglia in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.

-

Priming (Signal 1): Replace the medium with fresh DMEM/F12 and prime the cells with LPS (1 µg/mL) for 4 hours.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 2 µM) or vehicle (DMSO) for 1 hour.[9]

-

Activation (Signal 2): Replace the medium with Opti-MEM. Stimulate the cells with ATP (5 mM) for 45 minutes or Nigericin (10 µM) for 1 hour to activate the NLRP3 inflammasome.

-

Sample Collection:

-

Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.

-

Lyse the remaining cells in RIPA buffer for Western blot analysis.

-

-

Readouts:

-

ELISA: Measure the concentration of secreted IL-1β in the supernatant according to the manufacturer's instructions.

-

LDH Assay: Assess cytotoxicity (as an indicator of pyroptosis) by measuring LDH release in the supernatant.

-

Western Blot: Analyze cell lysates for the cleaved (active) forms of Caspase-1 (p20) and IL-1β (p17).

-

In Vivo Protocol: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation

This is a representative protocol and the dose and timing of this compound administration should be empirically determined.

1. Animals:

-

Adult C57BL/6 mice (8-10 weeks old)

2. Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Vehicle for this compound (e.g., saline with 5% DMSO and 10% Tween 80)

3. Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly divide mice into experimental groups:

-

Vehicle + Saline

-

Vehicle + LPS

-

This compound + LPS

-

-

Inhibitor Administration: Administer this compound (a dose of 50 mg/kg, intraperitoneally, can be used as a starting point based on sepsis models) or vehicle 1 hour prior to LPS injection.[9]

-

Induction of Neuroinflammation: Inject a single dose of LPS (e.g., 1 mg/kg, intraperitoneally) to induce systemic inflammation and subsequent neuroinflammation.

-

Behavioral Assessment (Optional): At 24-72 hours post-LPS injection, perform behavioral tests to assess sickness behavior, anxiety (e.g., open field test), or cognitive function (e.g., Y-maze).

-

Tissue Collection: At a designated time point (e.g., 24 hours post-LPS), euthanize the mice and perfuse with ice-cold PBS.

-

Brain Processing:

-

For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde.

-

For biochemical analysis, dissect the hippocampus and cortex from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C.

-

-

Readouts:

-

Immunohistochemistry: Stain brain sections for microglial activation (Iba1) and astrogliosis (GFAP).

-

ELISA: Measure levels of IL-1β and other cytokines in brain homogenates.

-

Western Blot: Analyze brain homogenates for the expression of NLRP3, ASC, and cleaved Caspase-1.

-

Conclusion

This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory disorders. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at understanding disease mechanisms and evaluating the therapeutic potential of NLRP3 inhibition. It is crucial to optimize experimental conditions, including inhibitor concentration and timing of administration, for each specific model and research question.

References

- 1. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of NLRP3 Inflammasomes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]

- 6. NLRP3 inflammasome in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Neurodegenerative Disease and the NLRP3 Inflammasome [frontiersin.org]

- 8. This compound - Immunomart [immunomart.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Application of Nlrp3-IN-16 in Metabolic Disease Research: A Guide for Scientists

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of Nlrp3-IN-16, a potent and selective NLRP3 inflammasome inhibitor, in the context of metabolic disease research.

Metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis are characterized by chronic low-grade inflammation. The NLRP3 inflammasome, a key component of the innate immune system, has been identified as a critical driver of this inflammation. Its activation by metabolic danger signals leads to the production of pro-inflammatory cytokines, contributing to insulin resistance and other metabolic dysfunctions. This compound is a novel small molecule inhibitor that targets the NLRP3 inflammasome, offering a promising tool for investigating the role of this pathway in metabolic diseases and for the development of new therapeutic strategies.

Mechanism of Action

This compound exerts its inhibitory effect by preventing the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the NLRP3 inflammasome complex. This blockade of ASC polymerization effectively halts the downstream activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Quantitative Data for this compound

| Parameter | Value | Species | Assay | Reference |

| IC50 (IL-1β release) | 0.065 µM | Mouse | ELISA | [1] |

| Metabolic Stability (T1/2) | 223.5 min | Human | Liver Microsomes | [1] |

| Metabolic Stability (T1/2) | Not specified | Mouse | Liver Microsomes | [1] |

| Oral Bioavailability (F%) | 5.0% | Mouse | Pharmacokinetic study | [1] |

| Plasma Half-life (T1/2) | 2.725 h (p.o.), 2.772 h (i.v.) | Mouse | Pharmacokinetic study | [1] |

| Peak Plasma Time (Tmax) | 0.222 h (p.o.) | Mouse | Pharmacokinetic study | [1] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating this compound in a metabolic disease context.

Experimental Protocols

Note: While this compound has been validated as a potent NLRP3 inhibitor, its efficacy in specific models of metabolic disease has not yet been extensively published. The following protocols are based on established methods for studying NLRP3 inflammasome activation and can be adapted for metabolic disease research by using relevant stimuli.

Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol details the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in primary mouse macrophages.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

DMEM high glucose medium (with L-glutamine and sodium pyruvate)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

LPS (from E. coli O111:B4)

-

ATP, Nigericin, or Monosodium Urate (MSU) crystals (for NLRP3 activation)

-

Palmitic acid complexed to BSA (as a metabolic stimulus)

-

This compound

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

ELISA kit for mouse IL-1β

-

Reagents and equipment for Western blotting

Procedure:

-

Isolation and Differentiation of BMDMs:

-

Euthanize mice and isolate femur and tibia bones.

-

Flush the bone marrow with DMEM using a syringe and needle.

-

Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages. Change the medium on day 3 and day 6.

-

-

Cell Seeding and Priming:

-

On day 7, harvest the differentiated BMDMs and seed them in 24-well plates at a density of 5 x 10^5 cells/well.

-

Allow cells to adhere for 2-4 hours.

-

Prime the cells with LPS (1 µg/mL) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

-

Inhibitor Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the LPS-primed cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO vehicle for 1 hour.

-

-

NLRP3 Inflammasome Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding one of the following stimuli:

-

Canonical Activators: ATP (5 mM for 30 minutes) or Nigericin (10 µM for 1 hour).

-

Metabolic Activators:

-

MSU crystals (250 µg/mL for 6 hours).

-

Palmitic acid-BSA (200 µM for 6 hours).

-

-

-

-

Sample Collection and Analysis:

-

Supernatant: Carefully collect the cell culture supernatant for the measurement of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.

-

Cell Lysate: Lyse the remaining cells in RIPA buffer containing protease inhibitors. Use the cell lysates for Western blot analysis to detect the cleaved (active) form of caspase-1 (p20 subunit).

-

Protocol 2: ASC Oligomerization Assay

This assay is used to confirm that this compound inhibits the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

-

BMDMs cultured and stimulated as described in Protocol 1.

-

Disuccinimidyl suberate (DSS) crosslinker.

-

Lysis buffer (e.g., Triton X-100 based buffer).

-

Reagents and equipment for Western blotting.

-

Anti-ASC antibody.

Procedure:

-

Cell Culture and Stimulation:

-

Follow steps 1-4 of Protocol 1, typically in 6-well plates with a higher cell density (e.g., 2 x 10^6 cells/well).

-

-

Crosslinking and Lysis:

-

After stimulation, wash the cells with cold PBS.

-

Lyse the cells in a buffer containing 2 mM DSS for 30 minutes on ice to crosslink the ASC oligomers.

-

Centrifuge the lysates to pellet the crosslinked ASC specks.

-

-

Western Blot Analysis:

-

Wash the pellet with PBS and resuspend in SDS-PAGE sample buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody.

-

ASC monomers will appear at ~22 kDa, while dimers, trimers, and high-molecular-weight oligomers will also be visible in activated samples. A reduction in the oligomeric forms in this compound-treated samples indicates inhibition of ASC oligomerization.

-

Protocol 3: In Vivo Evaluation of this compound in a Diet-Induced Obesity Model

This protocol provides a framework for assessing the therapeutic potential of this compound in a mouse model of metabolic disease.

Materials:

-

C57BL/6 mice.

-

High-fat diet (HFD; e.g., 60% kcal from fat).

-

Control low-fat diet (LFD).

-

This compound.

-

Vehicle for in vivo administration (e.g., corn oil with a small percentage of DMSO).

-

Equipment for oral gavage or intraperitoneal injection.

-

Glucometer and insulin.

-

Kits for measuring plasma insulin, triglycerides, and cholesterol.

Procedure:

-

Induction of Obesity and Insulin Resistance:

-

Feed mice an HFD for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group should be fed an LFD.

-

-

Treatment with this compound:

-

After the induction period, divide the HFD-fed mice into two groups: one receiving vehicle and the other receiving this compound.

-

Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a period of 4-8 weeks. The dosage should be determined based on preliminary pharmacokinetic and efficacy studies (e.g., starting with a dose of 10-50 mg/kg).

-

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Towards the end of the treatment period, perform a GTT by fasting the mice overnight and then administering a bolus of glucose (2 g/kg) via intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): A few days after the GTT, perform an ITT by fasting the mice for 4-6 hours and then administering insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

-

-

Terminal Sample Collection and Analysis:

-

At the end of the study, euthanize the mice and collect blood and tissues.

-

Serum Analysis: Measure fasting glucose, insulin, triglycerides, and cholesterol. Calculate the HOMA-IR index as a measure of insulin resistance.

-

Tissue Analysis (Adipose Tissue, Liver):

-

Histology: Fix tissues in formalin and embed in paraffin for H&E staining to assess adipocyte size and lipid accumulation (steatosis) in the liver.

-

Gene Expression: Isolate RNA and perform qPCR to measure the expression of inflammatory markers (e.g., Nlrp3, Il1b, Tnf, Ccl2).

-

Protein Analysis: Prepare tissue lysates for Western blot analysis of NLRP3 inflammasome components and markers of insulin signaling pathways (e.g., phosphorylated Akt).

-

-

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in metabolic diseases. The protocols outlined above provide a starting point for researchers to explore its potential in both in vitro and in vivo models. Given the central role of NLRP3-driven inflammation in metabolic dysfunction, this compound holds promise for uncovering novel disease mechanisms and for the preclinical evaluation of a new class of therapeutics for metabolic disorders.

References

In Vivo Imaging of the NLRP3 Inflammasome: Application Notes and Protocols for Nlrp3-IN-16 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. The ability to visualize and quantify NLRP3 inflammasome activity in vivo is crucial for understanding disease pathogenesis and for the development of targeted therapeutics. While specific in vivo imaging data for the compound Nlrp3-IN-16 is not currently available in the public domain, significant progress has been made in developing imaging agents based on its analogs and other potent NLRP3 inhibitors.

This document provides detailed application notes and protocols for the in vivo imaging of the NLRP3 inflammasome using two main classes of analogs: a fluorescent probe for optical imaging and radiolabeled tracers for Positron Emission Tomography (PET). These notes are intended to guide researchers in the application of these powerful tools for preclinical research.

I. Fluorescent Imaging with InflammaProbe-2, a MCC950 Analog

A novel fluorescent probe, InflammaProbe-2, has been developed for the targeted visualization of the NLRP3 inflammasome in living organisms. This probe is a derivative of MCC950, a well-characterized and potent NLRP3 inhibitor.

Quantitative Data

| Parameter | Value | Reference |

| Probe Name | InflammaProbe-2 | [1][2] |

| Target | NLRP3 Inflammasome | [1][2] |

| Imaging Modality | Fluorescence Imaging | [1][2] |

| Application | In vivo and ex vivo imaging of NLRP3 in diabetic retinopathy | [1][2] |

Experimental Protocol: In Vivo Imaging in a Mouse Model of Diabetic Retinopathy

This protocol is adapted from studies using a streptozotocin (STZ)-induced diabetic mouse model.[1][2]

1. Animal Model:

- Induce diabetes in mice via intraperitoneal injection of streptozotocin (STZ).

- Monitor blood glucose levels to confirm the diabetic phenotype.

2. Probe Administration:

- Four hours prior to imaging, administer InflammaProbe-2 via an appropriate route (e.g., intravenous or intraperitoneal injection). The exact dosage should be optimized for the specific animal model and imaging system.

3. In Vivo Fluorescence Imaging:

- Anesthetize the mice.

- Use a suitable in vivo fluorescence imaging system to capture images of the retina.

- Strong fluorescence enhancement is expected in the retinas of diabetic mice compared to non-diabetic controls, indicating increased NLRP3 inflammasome activation.[2]

4. Specificity Confirmation (Blocking Study):

- To confirm the specificity of InflammaProbe-2, a blocking study can be performed.

- Administer the parent compound, MCC950, prior to the injection of InflammaProbe-2.

- A significant reduction in the fluorescence signal in the presence of MCC950 would indicate specific binding of the probe to the NLRP3 inflammasome.[2]

5. Ex Vivo Validation:

- Following in vivo imaging, euthanize the animals and enucleate the eyes.

- Prepare retinal cross-sections for confocal fluorescence microscopy.

- Co-stain the sections with fluorescently tagged antibodies against NLRP3 to confirm the co-localization of InflammaProbe-2 with its target.[2]

II. PET Imaging with Radiolabeled NLRP3 Inhibitor Analogs

Positron Emission Tomography (PET) offers a non-invasive and quantitative method for imaging the NLRP3 inflammasome in deep tissues, including the brain. Several NLRP3 inhibitors have been radiolabeled, most notably with Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), for this purpose.

Quantitative Data for Selected NLRP3 PET Tracers

| Tracer | Target | Imaging Modality | Key Findings | Reference |

| [¹¹C]MCC950 | NLRP3 | PET | Demonstrated target engagement but showed poor brain uptake. | [3] |

| [¹¹C]1 | NLRP3 | PET/CT | Showed rapid blood-brain barrier penetration and moderate, blockable brain uptake in mice. | [1] |

| [¹¹C]8 | NLRP3 | PET/CT, PET/MR | Demonstrated rapid and high uptake in the brain of mice and non-human primates. | [4] |

| [¹⁸F]NP3-627 | NLRP3 | PET | Identified as a promising candidate PET imaging agent for NLRP3 in the central nervous system. | [2] |

Experimental Protocol: General Workflow for In Vivo PET Imaging of Neuroinflammation

This protocol outlines a general workflow applicable to various radiolabeled NLRP3 inhibitors for imaging neuroinflammation in a rodent model.

1. Animal Model of Neuroinflammation:

- Induce neuroinflammation in mice or rats using a standard method, such as intraperitoneal injection of lipopolysaccharide (LPS).[5]

2. Radiotracer Administration:

- Administer the radiolabeled NLRP3 inhibitor (e.g., [¹¹C]8) via intravenous (tail vein) injection. The injected dose will depend on the specific tracer and animal model but is typically in the range of 3.7-7.4 MBq.

3. PET/CT or PET/MR Imaging:

- Anesthetize the animal and position it in the scanner.

- Acquire dynamic or static PET images over a specified time course (e.g., 60-90 minutes).

- Co-registration with CT or MR provides anatomical context.

4. Data Analysis:

- Reconstruct the PET images.

- Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, striatum).

- Calculate the uptake of the radiotracer in each ROI, often expressed as the standardized uptake value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

5. Blocking Study for Specificity:

- To confirm target specificity, pre-administer a non-radiolabeled NLRP3 inhibitor (e.g., MCC950 or the unlabeled version of the tracer) before injecting the radiotracer.

- A significant reduction in radiotracer uptake in the brain in the presence of the blocking agent confirms specific binding to NLRP3.

Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: Simplified signaling pathway of NLRP3 inflammasome activation.

Experimental Workflow for In Vivo PET Imaging

Caption: General experimental workflow for in vivo PET imaging of NLRP3.

References

- 1. Novel Optical Imaging Probe for the Targeted Visualization of NLRP3 Inflammasomes in Living Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Fluorescent and Biotin Probes Targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunolocalization of NLRP3 Inflammasome in Normal Murine Airway Epithelium and Changes following Induction of Ovalbumin-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Nlrp3-IN-16 off-target effects and mitigation

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NLRP3-IN-16, a potent and selective NLRP3 inflammasome inhibitor. While this compound is characterized by its high selectivity, understanding and mitigating potential off-target effects is crucial for robust experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Currently, there is no publicly available data detailing specific off-target interactions for this compound. It is described in the literature as a potent and selective inhibitor of the NLRP3 inflammasome.[1] However, the absence of published off-target data does not definitively rule out the possibility of such effects. As with any small molecule inhibitor, it is recommended to perform experiments to validate its selectivity in your specific model system.

Q2: How can I be confident that the observed effects in my experiment are due to NLRP3 inhibition?

To ensure that the experimental outcomes are a direct result of NLRP3 inhibition by this compound, it is essential to include proper controls. These may include:

-

NLRP3-deficient cells or animals: The most definitive control is to use a system lacking the target protein. If this compound still produces the same effect in an NLRP3 knockout or knockdown model, it strongly suggests an off-target mechanism.

-

Structurally unrelated NLRP3 inhibitors: Comparing the effects of this compound with other well-characterized NLRP3 inhibitors that have different chemical scaffolds can help confirm that the observed phenotype is due to NLRP3 inhibition.

-

Inactive structural analog: If available, an inactive analog of this compound can be used as a negative control.

Q3: Are there general off-target concerns for NLRP3 inhibitors that I should be aware of?

While specific data for this compound is lacking, some other NLRP3 inhibitors have reported off-target effects. For instance, the widely used inhibitor MCC950 was temporarily halted in clinical studies due to observations of liver toxicity, which could be an off-target effect.[2] Therefore, it is prudent to consider potential off-target liabilities, such as interactions with other kinases or cellular proteins, when using any NLRP3 inhibitor.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you observe unexpected or inconsistent results when using this compound, this guide can help you troubleshoot potential off-target effects.

| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |

| Inconsistent dose-response curve | The inhibitor may be affecting other cellular pathways at different concentrations. | Perform a detailed dose-response analysis and compare it with the known IC50 for NLRP3 inhibition. Assess cell viability at all concentrations to rule out toxicity. |

| Effect observed in NLRP3-deficient cells | The inhibitor is acting on a target other than NLRP3. | This is strong evidence for an off-target effect. Investigate other potential targets using the methods described in the Experimental Protocols section. |